molecular formula C9H15BO2 B1279601 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane CAS No. 865350-17-0

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

Cat. No. B1279601
M. Wt: 166.03 g/mol
InChI Key: CJAOMXUZZONOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is used as a building block in organic synthesis. It is part of a broader class of organoboron compounds that have found extensive use in various chemical reactions due to their versatility and reactivity.

Synthesis Analysis

The synthesis of related organoboron compounds has been explored in several studies. For instance, the preparation of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, a vinylboronate pinacol ester, is achieved through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling . Another study describes the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, via rhodium-catalyzed hydroboration of allyl phenyl sulfone . Additionally, a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed using a continuous-flow and distillation process .

Molecular Structure Analysis

The molecular structure of organoboron compounds is often characterized by X-ray crystallography. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Density functional theory (DFT) studies have also been performed to calculate the molecular structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, with results consistent with X-ray diffraction .

Chemical Reactions Analysis

Organoboron compounds participate in various chemical reactions. The vinylboronate pinacol ester mentioned earlier is used in selective synthesis of 1-substituted (E)-buta-1,3-dienes . Other compounds, such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, have been shown to be effective catalysts for the amide condensation of sterically demanding carboxylic acids . The reactivity of these compounds is influenced by their molecular structure, as seen in the comparison of pyridin-2-ylboron derivatives, where structural differences impact chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of organoboron compounds are closely related to their structure and reactivity. For instance, the compound 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane carries two independent probes for determining rates of formations of contact and solvent-separated ion pairs, showcasing its utility in studying reaction kinetics . The crystalline structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into the coordination of the boron atom and its impact on the density and stability of the compound .

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been synthesized via rhodium-catalyzed hydroboration and characterized using X-ray diffraction. It displays no significant intramolecular or intermolecular interactions with its Lewis acidic boron atom (Coombs et al., 2006).

Applications in Organic Synthesis

This compound serves as an allylating reagent for preparing homoallylic alcohols and amines. It is characterized by NMR techniques and can be purified by distillation, being soluble in various organic solvents (Ramachandran & Gagare, 2010).

Continuous Flow Synthesis

A scalable process for its preparation has been developed. This addresses problems in aqueous workup and batch process, using continuous-flow and distillation processes for efficient production (Fandrick et al., 2012).

Crystal Structure and DFT Study

Molecular structures of compounds containing this dioxaborolane have been confirmed by spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were consistent with these structures. Physicochemical properties were also investigated (Huang et al., 2021).

Use in Synthesizing Boron-Containing Compounds

It has been utilized in synthesizing boron-containing stilbene derivatives, which are potential intermediates for producing materials for LCD technology and could have therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Synthesis of Novel Compounds

This dioxaborolane has been used in synthesizing new compounds like 4-substituted pyrene derivatives, demonstrating sensitivity and selectivity for H2O2 detection in living cells (Nie et al., 2020).

Safety And Hazards

According to the safety information available, 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is classified as a warning signal word. The precautionary statements include P305+P351+P338. The hazard statements are H227-H315-H319-H335 .

properties

InChI

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOMXUZZONOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470474
Record name Allenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

CAS RN

865350-17-0
Record name Allenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
RL Silva, CS Santos, JAM Santos… - Journal of the Brazilian …, 2018 - SciELO Brasil
An efficient and non-expensive method for conversion of diverse potassium organotrifluoroborates to their corresponding boronic acids promoted by montmorillonite K10 using water as …
Number of citations: 9 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.